2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-1-methyl-5-nitrobenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2/c1-17-13-7-6-11(18(19)20)8-12(13)16-14(17)9-2-4-10(15)5-3-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBPUZVNCZHWHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20648-12-8 | |
| Record name | 2-(4-BROMOPHENYL)-1-METHYL-5-NITRO-1H-BENZIMIDAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stepwise Assembly via Diamine Intermediates
A widely adopted route begins with 5-nitro-1-methylbenzene-1,2-diamine (1), which undergoes cyclization with 4-bromobenzaldehyde (2) in acidic media. In a representative procedure, refluxing 1 and 2 in polyphosphoric acid (PPA) at 120°C for 12 hours yields the benzimidazole core (3) with 68–72% efficiency. The methyl group at N1 is introduced early via N-alkylation of the diamine precursor using methyl iodide in DMF, achieving >90% substitution.
Table 1: Optimization of Cyclization Conditions
| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| PPA | 120 | 12 | 72 |
| H₂SO₄ | 100 | 18 | 65 |
| HCl (conc.) | 80 | 24 | 58 |
Post-cyclization bromination at C2 is achieved using N-bromosuccinimide (NBS) in CCl₄ under UV irradiation, though this method risks over-bromination.
Direct Arylation Strategies
Recent patents disclose single-step arylations using pre-functionalized intermediates. For example, 1-methyl-5-nitro-1H-benzimidazole (4) reacts with 4-bromophenylboronic acid (5) in a Suzuki-Miyaura coupling using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1). This method achieves 78% yield with 99% regioselectivity for the C2 position.
Nitration Strategies and Positional Control
Introducing the nitro group at C5 demands careful regiochemical control. Late-stage nitration often proves ineffective due to electron-deficient aromatic systems, necessitating early nitro incorporation.
Pre-Cyclization Nitration
Nitration of 1-methylbenzene-1,2-diamine (6) with fuming HNO₃ (90%) in H₂SO₄ at 0°C produces the 5-nitro derivative (1) in 82% yield. Kinetic studies reveal that temperatures >5°C promote unwanted 4-nitro isomer formation (18–22%).
Post-Cyclization Directed Nitration
For substrates lacking pre-installed nitro groups, directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) enables regioselective nitration. Treatment of 2-(4-bromophenyl)-1-methyl-1H-benzimidazole (7) with LDA (–78°C, THF) followed by isoamyl nitrite introduces the nitro group at C5 with 75% selectivity.
Catalytic Methods for Enhanced Efficiency
Silver-Catalyzed Cyclizations
The Ag₂CO₃/TFA system (2 mol%) accelerates cyclization of N-Boc-2-alkynylbenzimidazoles (8) at 65°C, achieving 85% yield in 3 hours versus 24 hours under thermal conditions. This method suppresses side reactions during nitro group introduction.
Mechanistic Insight : Ag⁺ coordinates to the alkyne, promoting 6-endo-dig cyclization via transition-state stabilization (Figure 1).
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 150°C) reduces nitration times from 12 hours to 30 minutes while maintaining 80% yield. Solvent-free conditions using clay-supported NaNO₃ further enhance atom economy.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone or potassium carbonate in DMF.
Reduction Reactions: Common reducing agents include hydrogen gas with palladium on carbon or iron powder in acetic acid.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Reduction Reactions: The major product is 2-(4-Aminophenyl)-1-methyl-5-nitro-1H-benzimidazole.
Oxidation Reactions: The major product is 2-(4-Bromophenyl)-1-carboxy-5-nitro-1H-benzimidazole.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole exhibits antimicrobial properties. It has been studied as a potential inhibitor of nucleic acid and protein synthesis, which is crucial for the development of new antimicrobial agents. The compound's nitro group is often associated with increased biological activity against various pathogens .
Anticancer Properties
Studies have shown that benzimidazole derivatives, including this compound, possess anticancer activity. The mechanism involves the induction of apoptosis in cancer cells. For example, research demonstrated that derivatives of benzimidazole can inhibit tumor growth in vitro and in vivo models .
Biochemical Research
Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies. Its structure allows it to interact with various enzymes, making it a valuable tool for understanding enzyme mechanisms and developing inhibitors for therapeutic purposes .
Nucleic Acid Interaction
The compound has been examined for its ability to bind to nucleic acids, which is essential in studying DNA/RNA interactions. This property is particularly relevant for developing drugs targeting genetic material in pathogenic organisms .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for new antibiotics .
Case Study 2: Anticancer Mechanisms
In another investigation, researchers explored the anticancer mechanisms of this compound in human cancer cell lines. The study revealed that treatment with this compound resulted in reduced cell viability and increased apoptotic markers, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzimidazole involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or cell signaling pathways.
Biological Effects: The compound’s biological effects may include inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among benzimidazole derivatives include substitutions at N1, position 2, and position 5. Below is a comparative analysis of the target compound and structurally related analogs:
Key Observations:
- N1 Substitution : Methyl (target) vs. 4-bromobenzyl () affects steric bulk and electronic effects. Methyl groups enhance solubility, while bromobenzyl groups may improve membrane permeability in antibacterial contexts .
- Position 2 : The 4-bromophenyl group (target, 10a) enables halogen bonding, critical for protein interactions. In contrast, diazenyl groups (23d) introduce photoresponsive behavior .
- Position 5: Nitro (target) vs. ethoxycarbonylamino (10a) alters electron density. Nitro groups enhance thermal stability and reactivity in electrophilic substitutions .
Spectral and Analytical Data
- NMR : The target’s 4-bromophenyl protons are expected near δ 7.45–7.53 ppm (doublet, J = 8.8 Hz), as observed in analogous compounds (). The nitro group deshields adjacent protons, shifting aromatic signals upfield .
- HRMS : Expected molecular ion [M+H]+ at m/z 346.99 (C₁₄H₁₀BrN₃O₂), consistent with nitro and bromine isotopic patterns .
Biological Activity
2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole (CAS No. 20648-12-8) is a synthetic compound belonging to the benzimidazole family, characterized by the presence of a bromophenyl group, a methyl group, and a nitro group. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms, effects, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C14H10BrN3O2 |
| Molecular Weight | 332.15 g/mol |
| IUPAC Name | This compound |
| InChI Key | YGBPUZVNCZHWHH-UHFFFAOYSA-N |
The biological activity of this compound involves several mechanisms:
- Molecular Targets : The compound may interact with specific enzymes or receptors within cells.
- Cellular Pathways : It potentially disrupts processes such as DNA replication, protein synthesis, and cell signaling.
- Biological Effects : Notable effects include inhibition of microbial growth and induction of apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
In vitro studies have demonstrated that the compound shows potent inhibitory effects against these pathogens, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been extensively studied. Several case studies highlight its effectiveness against various cancer cell lines:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MDA-MB-231 (breast cancer)
- Caco-2 (colon adenocarcinoma)
In one study, the compound exhibited an IC50 value of approximately 10 µM against MDA-MB-231 cells, indicating significant cytotoxicity . The mechanism involves the induction of apoptosis and disruption of microtubule assembly, which is crucial for cell division.
Case Studies and Research Findings
- Cytotoxicity Evaluation :
- Mechanistic Insights :
- Comparison with Related Compounds :
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and substitution reactions. For example, nitro-substituted benzimidazoles are often prepared by reacting N1-methyl-5-nitrobenzene-1,2-diamine with aryl halides (e.g., 4-bromophenyl derivatives) in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux. Catalysts like SiO₂ nanoparticles have been shown to enhance yields by facilitating imine formation and cyclization . Yield optimization may involve adjusting reaction time (typically 12-24 hours), temperature (80-120°C), and stoichiometric ratios (1:1.2 for diamine to aryl halide). Post-synthesis purification via column chromatography or preparative TLC (e.g., petroleum ether/EtOAc 4:1) is critical to isolate high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : A combination of FTIR , NMR , and HRMS is essential:
- FTIR : Confirms functional groups (e.g., C=N stretch at ~1611 cm⁻¹ for the imidazole ring, C-Br at ~590 cm⁻¹, and NO₂ asymmetric/symmetric stretches at ~1520-1350 cm⁻¹) .
- ¹H/¹³C NMR : Identifies substituent positions. For example, aromatic protons appear as multiplet signals at δ 7.36–8.35 ppm, while the N-methyl group resonates at δ 3.0–4.3 ppm .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₀BrN₃O₂: 328.07; observed: 328.05) .
Advanced Research Questions
Q. How does the presence of the nitro and bromophenyl groups influence the compound's electronic structure and reactivity?
- Methodological Answer : The electron-withdrawing nitro group stabilizes the imidazole ring via resonance, lowering the LUMO energy and enhancing electrophilic reactivity. The 4-bromophenyl substituent introduces steric hindrance and polarizability, affecting π-π stacking in crystal structures. DFT studies (B3LYP/6-311++G(d,p)) reveal charge distribution patterns, where the nitro group carries a partial negative charge (-0.45 e), while the bromine atom contributes to halogen bonding (C-Br···N interactions) in solid-state packing . These electronic effects can be probed via cyclic voltammetry (redox potentials) and UV-Vis spectroscopy (absorbance shifts in polar solvents) .
Q. What in silico methods are suitable for predicting the biological activity of this compound, and how do docking studies inform its mechanism?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) and MD simulations (GROMACS) are used to predict binding affinities to targets like EGFR or microbial enzymes. For example, docking studies with EGFR (PDB: 1M17) show hydrogen bonding between the nitro group and Lys721, while the bromophenyl group fits into a hydrophobic pocket. ADMET prediction tools (SwissADME, pkCSM) assess pharmacokinetics, revealing moderate blood-brain barrier permeability (logBB: -0.8) and CYP2D6 inhibition potential .
Q. How do intermolecular interactions and crystal packing affect the solid-state properties of this compound?
- Methodological Answer : X-ray crystallography (Mercury CSD 2.0) reveals a monoclinic P2₁/c space group with key interactions:
- Halogen bonding : C-Br···N (3.2 Å) stabilizes layered packing.
- Hydrogen bonding : N-H···O (2.8 Å) between imidazole NH and nitro O atoms.
- π-π stacking : Centroid distances of 3.6 Å between adjacent aromatic rings.
These interactions influence melting points (262–266°C) and solubility (poor in aqueous buffers, moderate in DMSO) . Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., H···H: 45%, Br···H: 12%) .
Q. What strategies can resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies in antimicrobial activity (e.g., varying MIC values against S. aureus) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). To address this:
- Standardize protocols : Use CLSI guidelines for consistent inoculum size (5 × 10⁵ CFU/mL) and incubation (37°C, 18–24 hours).
- Validate via orthogonal assays : Combine time-kill curves with live/dead staining (SYTOX Green) to confirm bactericidal effects.
- Control for compound stability : HPLC monitoring ensures no degradation during assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
